

# Spectroscopic Profile of 2-Fluoro-6-phenoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Fluoro-6-phenoxybenzaldehyde**. As a compound of interest in synthetic chemistry and drug discovery, understanding its structural features through spectroscopic analysis is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Predicted Spectroscopic Data

While direct experimental spectra for **2-Fluoro-6-phenoxybenzaldehyde** are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on data from structurally similar compounds, including 2-fluorobenzaldehyde, 2-phenoxybenzaldehyde, and related substituted aromatic ethers and aldehydes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Fluoro-6-phenoxybenzaldehyde** are presented in the tables below.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Fluoro-6-phenoxybenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.4	s	1H	Aldehydic proton (-CHO)
~7.5 - 7.7	m	1H	Aromatic proton
~7.2 - 7.4	m	2H	Aromatic protons
~7.0 - 7.2	m	3H	Aromatic protons
~6.8 - 7.0	m	2H	Aromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluoro-6-phenoxybenzaldehyde**

Chemical Shift (ppm)	Assignment
~189	Aldehydic carbon (C=O)
~160 (d)	C-F
~155	C-O (phenoxy)
~135	Quaternary aromatic carbon
~130	Aromatic CH
~125	Aromatic CH
~120	Aromatic CH
~118 (d)	Aromatic CH
~115 (d)	Quaternary aromatic carbon

Note: The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. Other carbons in close proximity may also exhibit smaller coupling constants.

## Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for **2-Fluoro-6-phenoxybenzaldehyde** are summarized below.

Table 3: Predicted IR Absorption Bands for **2-Fluoro-6-phenoxybenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2850, ~2750	Medium	Aldehydic C-H stretch
~1700	Strong	Aldehydic C=O stretch
~1600, ~1480	Medium-Strong	Aromatic C=C bending
~1250	Strong	Aryl C-F stretch
~1220	Strong	Aryl-O-Aryl asymmetric stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition.

Table 4: Predicted Mass Spectrometry Data for **2-Fluoro-6-phenoxybenzaldehyde**

m/z	Interpretation
~214	Molecular ion (M <sup>+</sup> )
~213	[M-H] <sup>+</sup>
~185	[M-CHO] <sup>+</sup>
~121	[M-C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
~77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for a solid organic compound such as **2-Fluoro-6-phenoxybenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Approximately 10-20 mg of **2-Fluoro-6-phenoxybenzaldehyde** is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $d_6$ ) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
- The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

#### Instrumentation and Data Acquisition:

- The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
- For  $^1\text{H}$  NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

### Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is recorded.
- A small amount of solid **2-Fluoro-6-phenoxybenzaldehyde** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

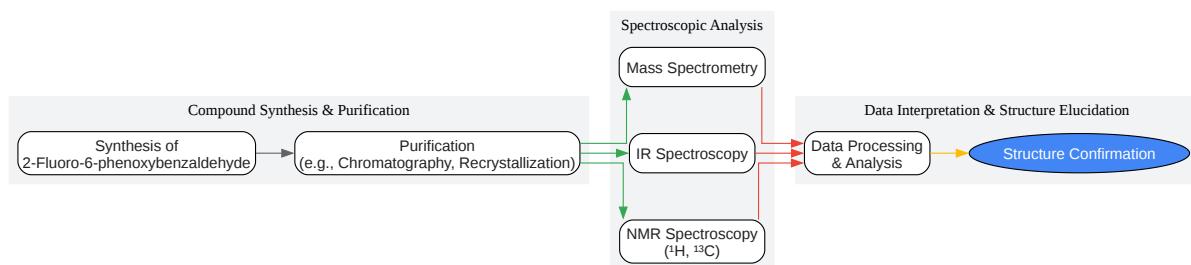
## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

- Sample Introduction: A dilute solution of **2-Fluoro-6-phenoxybenzaldehyde** in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[\[1\]](#)
- Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

## Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like **2-Fluoro-6-phenoxybenzaldehyde**.



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## References

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